molecular formula C16H13ClN2S2 B2616129 12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 793727-55-6

12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B2616129
CAS No.: 793727-55-6
M. Wt: 332.86
InChI Key: UPRZPOVQILLEAF-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Pyrimidines can undergo a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Medicinal and Biological Activities

Thienopyrimidine derivatives have shown significant medicinal and biological activities. For instance, they have been identified as potent inhibitors of VEGF receptor-2 kinase, which plays a crucial role in the angiogenesis process related to tumor growth and metastasis. Additionally, some derivatives have been investigated for their selective and potent ligand properties for the 5-HT3 receptor, suggesting potential therapeutic applications in treating psychosis, memory impairment, and substance abuse disorders (Song, 2007).

Antimicrobial and Anti-inflammatory Agents

Several studies have highlighted the antimicrobial and anti-inflammatory potentials of thienopyrimidine derivatives. These compounds have been shown to exhibit remarkable activity against fungi and bacteria, making them candidates for further exploration as antimicrobial agents. Their anti-inflammatory properties have also been documented, suggesting a role in the development of new anti-inflammatory drugs (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Nonlinear Optics (NLO) Applications

Research into the electronic and optical properties of thienopyrimidine derivatives has revealed their promising applications in the field of nonlinear optics (NLO). Detailed investigations into the structural parameters, electronic properties, and NLO characteristics of specific phenyl pyrimidine derivatives have shown their potential for optoelectronic high-tech applications, highlighting the NLO character of these molecules and recommending further exploration for optoelectronic associated applications (Hussain et al., 2020).

Synthesis and Characterization for Advanced Applications

The facile synthesis and detailed characterization of thienopyrimidine derivatives pave the way for their utilization in various advanced applications. For example, the synthesis of novel thienopyrimidine compounds with a focus on enhancing their biological activities indicates their potential in drug discovery and development. The synthesis routes are often designed to introduce functionalities that could lead to improved pharmacological profiles (El-Gazzar, Hussein, & Aly, 2006).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The development of more potent and efficacious drugs with pyrimidine scaffold is a future direction in medicinal chemistry .

Properties

IUPAC Name

12-chloro-10-(phenylsulfanylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S2/c17-15-14-11-7-4-8-12(11)21-16(14)19-13(18-15)9-20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRZPOVQILLEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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